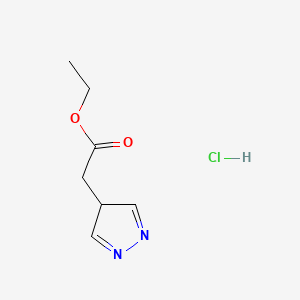

1H-Pyrazole-4-acetic acid ethyl ester hydrochloride

描述

属性

IUPAC Name |

ethyl 2-(4H-pyrazol-4-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)3-6-4-8-9-5-6;/h4-6H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIYYKIMJKZHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C=NN=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Solvent Systems and Temperature Profiles

The choice of solvent profoundly impacts reaction efficiency. Comparative studies highlight:

| Solvent | Temperature (°C) | Yield (%) | Regioselectivity (%) | Source |

|---|---|---|---|---|

| Isopropyl alcohol | 85–90 | 78 | 72 | |

| 1,1,1,3,3-Pentafluorobutane | 40–45 | 92 | 94 | |

| Ethanol/water (1:1) | 25–30 | 65 | 68 |

Halogenated solvents enhance dipole interactions, stabilizing transition states during cyclocondensation. Microwave-assisted synthesis further optimizes energy input, reducing reaction times from 5 hours to 2 hours at 100°C.

Catalytic and Stoichiometric Considerations

The use of copper(I) iodide (5 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in Ullmann-type couplings enables aryl functionalization of the pyrazole core. For example, coupling 2-amino-5-iodo-benzonitrile with ethyl pyrazole-4-carboxylate in toluene achieves a 56% yield under reflux.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis leverages continuous flow technology to maintain precise temperature control (±2°C) and reactant mixing. A patented process describes:

-

Precursor activation : 4,4-Difluoroacetoacetate ethyl ester is fed into a primary reactor with methylhydrazine at 50°C.

-

Cyclization : The intermediate flows into a secondary chamber with 1,1,1,3,3-pentafluorobutane at 40°C, achieving 89% conversion.

-

Workup : In-line distillation removes solvents, yielding >98% pure ester.

Hydrochloride Salt Formation

The ethyl ester is converted to its hydrochloride salt via gas-phase HCl treatment in anhydrous diethyl ether. Crystallization at −20°C produces a hygroscopic solid with 95% purity, validated by NMR and HPLC. Critical parameters include:

-

HCl gas flow rate: 0.5 L/min

-

Crystallization time: 12–16 hours

Quality Control and Analytical Validation

Spectroscopic Characterization

化学反应分析

Types of Reactions: 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Pyrazole-4-acetic acid.

Reduction: Pyrazole-4-acetic acid ethyl ester.

Substitution: Various substituted pyrazole derivatives.

科学研究应用

Biological Activities

The pyrazole moiety is integral to various biologically active compounds. Research indicates that derivatives of 1H-pyrazole-4-acetic acid ethyl ester exhibit several pharmacological properties:

- Anti-inflammatory : Pyrazole derivatives have been shown to possess potent anti-inflammatory effects. For instance, compounds synthesized from 1H-pyrazole-4-acetic acid have been tested for their efficacy in reducing inflammation in animal models, demonstrating comparable activity to established nonsteroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and ibuprofen .

- Antimicrobial : Various studies have reported the antimicrobial activity of pyrazole derivatives against a range of pathogens, including bacteria and fungi. For example, certain synthesized pyrazoles exhibited significant antibacterial activity against E. coli and S. aureus, indicating their potential as new antimicrobial agents .

- Anticancer : The anticancer potential of pyrazole derivatives has also been explored. Specific compounds derived from 1H-pyrazole-4-acetic acid have shown cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapeutics .

Synthetic Methodologies

The synthesis of 1H-pyrazole-4-acetic acid ethyl ester hydrochloride can be achieved through various methods, often involving multi-component reactions that enhance efficiency and yield:

- One-Pot Synthesis : A notable method involves a one-pot reaction using magnetic ionic liquids as catalysts. This approach utilizes phenylhydrazine, benzaldehyde, and ethyl acetoacetate under mild conditions to yield high purity pyrazole derivatives . The advantages include environmentally friendly processes and ease of product recovery.

- Intermediate in Organic Synthesis : Ethyl 1H-pyrazole-4-carboxylate acts as an intermediate for synthesizing isoxazole derivatives, which are valuable in medicinal chemistry for developing new drugs .

Case Studies

Several case studies illustrate the practical applications of this compound:

作用机制

The mechanism of action of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1H-pyrazole-4-acetic acid ethyl ester hydrochloride with structurally related pyrazole derivatives, emphasizing substituent positions, functional groups, and synthetic pathways:

Key Observations :

- Substituent Position : The 4-position substitution in the target compound contrasts with the 3-position azidomethyl group in 2α-с , which confers distinct reactivity. Azidomethyl groups enable cycloaddition reactions (e.g., CuAAC click chemistry), whereas the acetic acid ester is amenable to hydrolysis or amidation .

- Hydrochloride Salt : The hydrochloride moiety in the target compound improves solubility compared to neutral esters like 2α-с , which require polar aprotic solvents (e.g., DMF) for reactions .

Reactivity and Functionalization Potential

- Hydrolysis : The acetic acid ethyl ester in the target compound can be hydrolyzed to carboxylic acids under basic conditions, enabling further derivatization.

- Azide-Alkyne Cycloaddition : Contrastingly, 2α-с ’s azidomethyl group facilitates triazole formation, a pathway absent in the target compound .

- Salt Stability : The hydrochloride salt may limit compatibility with strong bases, whereas neutral esters (e.g., 2α-с ) tolerate broader pH ranges.

生物活性

1H-Pyrazole-4-acetic acid ethyl ester hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and biological applications, particularly in the fields of oncology and enzymatic inhibition.

The synthesis of this compound typically involves the cyclization of ethyl acetoacetate with hydrazine hydrate, followed by treatment with acetic anhydride and hydrochloric acid to yield the hydrochloride salt. This compound is characterized by its five-membered pyrazole ring, which contributes to its unique chemical reactivity and biological properties.

Key Reactions:

- Oxidation: Can be oxidized to form pyrazole-4-acetic acid using agents like potassium permanganate.

- Reduction: Reduction can yield pyrazole-4-acetic acid ethyl ester using sodium borohydride.

- Substitution Reactions: The ester group is susceptible to nucleophilic substitution under basic conditions.

This compound exhibits its biological effects primarily through enzyme inhibition. It binds to the active sites of specific enzymes, modulating their activity and subsequently influencing various biochemical pathways. This mechanism is crucial in its applications for anti-inflammatory and anticancer activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including:

- Lung Cancer

- Colorectal Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

In vitro studies demonstrate that this compound can significantly reduce cell viability in these cancer types, indicating its potential as a therapeutic agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit human lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. High-throughput screening has identified it as a potent inhibitor, with low nanomolar activity against LDHA and LDHB isoforms. The inhibition of LDH is particularly relevant in cancer treatment as it affects glycolysis and lactate production in tumor cells .

Case Studies and Research Findings

Several research findings emphasize the biological activity of this compound:

常见问题

Q. What are the standard synthetic routes for 1H-pyrazole-4-acetic acid ethyl ester hydrochloride, and what experimental conditions are critical for reproducibility?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or azide-mediated functionalization. Key steps include:

- Azide Substitution : Reacting 4-chloromethylpyrazole intermediates with NaN₃ in DMF at 50°C for 3 hours, followed by ice-water quenching and ethanol recrystallization .

- Esterification : Using ethyl chloroacetate in the presence of HCl to form the ethyl ester .

Critical Conditions : - Temperature control (±2°C) during azide reactions to avoid side products.

- Solvent purity (DMF must be anhydrous) to prevent hydrolysis.

- Workup protocols (e.g., rapid cooling to 0°C) to isolate the hydrochloride salt .

Q. How can researchers determine the purity and structural integrity of synthesized this compound?

Methodological Answer:

- Purity Analysis :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >98% is achievable with optimized gradients .

- TLC : Monitor reaction progress using cyclohexane/ethyl acetate (2:1) with Rf ≈ 0.60 .

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include δ 7.84 (pyrazole H), 4.33 (ester CH₂), and 1.37 (CH₃) in CDCl₃ .

- HRMS : Confirm molecular ion [M+H]+ at m/z 271.1065 (calculated 271.1064) .

Q. What are the solubility and stability profiles of this compound under common laboratory storage conditions?

Methodological Answer:

- Solubility : Freely soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in ethanol, and insoluble in water.

- Stability :

II. Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Replace NaN₃ with CuI (5 mol%) in DMF at 60°C to reduce reaction time from 3 hours to 1 hour .

- Workflow Improvements :

- Use flash chromatography (cyclohexane/ethyl acetate gradient) for purification, achieving 51% yield vs. 30% with traditional recrystallization .

- Implement continuous flow reactors to minimize side reactions during azide substitution .

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to acetylcholinesterase (PDB ID: 4EY7). Key interactions include hydrogen bonding between the pyrazole NH and Ser203 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex. RMSD <2 Å indicates stable binding .

- QSAR Modeling : Correlate substituent effects (e.g., ester vs. carboxylic acid) with inhibitory activity using CoMFA .

Q. How can isotopic labeling (e.g., ¹⁴C, ¹⁵N) be applied to track metabolic pathways of this compound?

Methodological Answer:

- Labeling Strategies :

- Metabolic Tracing :

Q. What are the key challenges in resolving contradictory bioactivity data across studies (e.g., enzyme inhibition vs. no effect)?

Methodological Answer:

- Experimental Variables :

- Data Normalization :

- Reference internal controls (e.g., staurosporine for kinase assays) to standardize inhibition metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。